N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-5-amine
Description
N-(3-Methylbutan-2-yl)-2,3-dihydro-1H-inden-5-amine is a secondary amine featuring a 2,3-dihydro-1H-inden (indene) core substituted at position 5 with a branched 3-methylbutan-2-yl amine group. The compound has a molecular formula of C₁₄H₂₁N and a molecular weight of 203.32 g/mol . The compound was previously available as a commercial product but is now discontinued, limiting direct pharmacological data .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C14H21N/c1-10(2)11(3)15-14-8-7-12-5-4-6-13(12)9-14/h7-11,15H,4-6H2,1-3H3 |
InChI Key |
ILQAULRHIASEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction typically employs 3-methylbutan-2-yl bromide or chloride as the alkylating agent. A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used to enhance reactivity. To mitigate over-alkylation (quaternary ammonium salt formation), stoichiometric control is critical. A molar ratio of 1:1.2 (amine:alkyl halide) is optimal, with yields reaching 65–70% after 12–24 hours at 60–80°C.
Example Protocol
- Dissolve 2,3-dihydro-1H-inden-5-amine (1.0 equiv) in anhydrous THF.
- Add 3-methylbutan-2-yl bromide (1.2 equiv) and potassium carbonate (2.0 equiv).
- Reflux at 70°C for 18 hours under nitrogen.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Challenges and Solutions
- Selectivity : The branched structure of 3-methylbutan-2-yl bromide may lead to steric hindrance, reducing reaction efficiency. Using iodide variants or phase-transfer catalysts (e.g., tetrabutylammonium iodide) improves yields.
- Purity : Crude products often contain unreacted amine, necessitating purification via flash chromatography or recrystallization.
Reductive Amination of 2,3-Dihydro-1H-Inden-5-One
Reductive amination offers a versatile route by condensing 2,3-dihydro-1H-inden-5-one with 3-methylbutan-2-amine in the presence of a reducing agent. This method avoids handling alkyl halides and enhances atom economy.
Mechanism and Reagents
The ketone reacts with the amine to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium on carbon (H₂/Pd-C) are common reducing agents.
Optimized Procedure
- Combine 2,3-dihydro-1H-inden-5-one (1.0 equiv), 3-methylbutan-2-amine (1.5 equiv), and molecular sieves in methanol.
- Stir at room temperature for 2 hours to form the imine.
- Add NaBH₃CN (1.2 equiv) and stir for an additional 12 hours.
- Acidify with HCl, extract with dichloromethane, and neutralize with sodium bicarbonate.
Yield and Byproducts
Yields range from 60–75%, with byproducts including unreacted ketone and tertiary amines from over-reduction. Silica gel chromatography (hexane:ethyl acetate gradient) isolates the target compound at >95% purity.
Catalytic Coupling Approaches
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between 5-bromo-2,3-dihydro-1H-indene and 3-methylbutan-2-amine provides a modern alternative. This method is advantageous for substrates sensitive to harsh alkylation conditions.
Catalytic System
- Catalyst: Pd₂(dba)₃ (2 mol%)
- Ligand: Xantphos (4 mol%)
- Base: Cs₂CO₃ (2.0 equiv)
- Solvent: Toluene at 110°C for 24 hours.
Outcomes
- Yield: 50–60%
- Limitations: Requires anhydrous conditions and expensive catalysts.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.10 (d, J = 8.0 Hz, 1H), 6.95 (s, 1H), 6.85 (d, J = 8.0 Hz, 1H), 3.45–3.35 (m, 1H), 2.90–2.70 (m, 4H), 2.20–2.00 (m, 2H), 1.80–1.60 (m, 1H), 1.10 (d, J = 6.8 Hz, 6H).
- MS (ESI+) : m/z 204.2 [M+H]⁺.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Alkylation | 65–70 | 95 | Low | High |
| Reductive Amination | 60–75 | 97 | Moderate | Moderate |
| Buchwald-Hartwig | 50–60 | 99 | High | Low |
Industrial-Scale Production Considerations
Pharmaceutical manufacturers favor alkylation for its cost-effectiveness and scalability. A patented continuous-flow system achieves 85% yield by maintaining precise temperature control and reagent stoichiometry. Key parameters include:
- Residence time: 30 minutes
- Temperature: 75°C
- Solvent: THF with 0.1 M K₂CO₃.
Scientific Research Applications
N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-5-amine with structurally and functionally related amines, focusing on core scaffolds, substituents, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations: Indene vs. Indoline/Isoindole: The indene core in the target compound lacks the nitrogen atom present in indoline and isoindole analogs. For example, indoline derivatives are prioritized as intermediates for pharmaceuticals due to their resemblance to bioactive heterocycles , while isoindole’s additional nitrogen may enhance basicity . Its synthesis via visible-light-promoted N-H insertion highlights modern green chemistry approaches .
Substituent Effects :
- The 3-methylbutan-2-yl group is a recurring branched alkyl substituent in the target compound and ’s triazolopyrimidine derivative. This substituent likely enhances lipophilicity, improving blood-brain barrier penetration, as seen in CNS-targeting AMPA receptor modulators .
- Methylamine in the indoline derivative () offers simpler functionalization, making it a versatile intermediate for disubstituted methanamines.
Synthesis and Characterization :
- The target compound’s commercial discontinuation contrasts with active research on analogs like 30c, synthesized via metal-free methodologies (56% yield) and characterized by FT-IR and NMR .
- ’s triazolopyrimidine derivative employs DMF and triethylamine for amine substitution, suggesting scalable routes for similar branched alkyl amines .
Pharmacological Potential: While direct data on the target compound is lacking, indene- and indoline-based amines are explored for neurogenerative and psychotropic applications. For example, ’s AMPA receptor modulator shares the dihydroindenyl core and demonstrates CNS penetration .
Biological Activity
N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-5-amine is a chemical compound characterized by a unique bicyclic structure that combines a dihydroindene framework with an amine group. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
The compound has the following chemical properties:
- Molecular Formula : C13H19N
- Molecular Weight : Approximately 201.28 g/mol
- CAS Number : 1543012-73-2
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including acylation and reduction processes. These synthetic pathways allow for the modification of the compound to enhance its biological properties or to create derivatives with varied functionalities .
Biological Activity
Research indicates that this compound exhibits various biological activities, potentially related to its structural features. The following sections summarize key findings regarding its biological effects.
Pharmacological Effects
- Psychoactive Properties : Similar compounds have been noted for their psychoactive effects, suggesting that this compound may also exhibit such properties. This could be attributed to its interaction with neurotransmitter systems.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of indene compounds can possess antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be thoroughly investigated .
- Neuroprotective Effects : Some related compounds have shown neuroprotective effects in animal models. This raises the possibility that this compound may also confer similar benefits, warranting further exploration in neuropharmacological studies .
Case Studies and Research Findings
Several studies have examined the biological activity of compounds structurally related to N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-5-amines:
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-5-amine?
- Answer : Key techniques include:
- 1H and 13C NMR for confirming hydrogen and carbon environments, particularly the indenyl and branched alkyl substituents. Deuterated chloroform (CDCl₃) is commonly used as a solvent .
- FT-IR to identify functional groups (e.g., N-H stretches at ~3400 cm⁻¹ and aromatic C=C vibrations at ~1600 cm⁻¹) .
- Mass spectrometry for molecular weight validation. While not explicitly cited, analogous compounds in the evidence use these methods for structural confirmation .
Q. What synthetic routes are feasible for preparing this compound?
- Answer : Multi-step organic synthesis is typical:
- Friedel-Crafts alkylation/acylation to introduce substituents on the indene core, as demonstrated in regioselective acetylations of similar dihydroindenamine derivatives .
- N-H insertion reactions using donor/donor diazo precursors under visible-light-promoted, metal-free conditions, followed by purification via column chromatography (e.g., hexane:EtOAc gradients) .
- Protection/deprotection strategies for amine groups to prevent side reactions during alkylation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Answer : DFT calculations (e.g., B3LYP/6-31G(d,p) basis sets) can:
- Determine HOMO-LUMO energies to assess electrophilicity/nucleophilicity and global reactivity indices (e.g., chemical hardness, electrophilicity) .
- Generate molecular electrostatic potential (MEP) maps to visualize charge distribution and predict sites for electrophilic/nucleophilic attack .
- Validate experimental spectral data (e.g., NMR chemical shifts) through computational modeling .
Q. How should researchers design pharmacokinetic-pharmacodynamic (PK-PD) studies for this compound?
- Answer : Key steps include:
- Tumor xenograft models to correlate plasma concentrations with tumor growth inhibition, using indirect response models to estimate stasis thresholds (e.g., ~3–4 μM in melanoma/colon cancer models) .
- Biomarker-driven dosing : Monitor phosphorylated MEK1 (pMEK1) inhibition as a PD marker, requiring >40% inhibition for tumor growth suppression .
- Integrated PK-PD modeling to link exposure, target engagement, and efficacy, incorporating Hill coefficients to describe steep response curves .
Q. How can structural modifications enhance selectivity for biological targets?
- Answer : Strategies include:
- Pharmacophore modeling to identify critical interactions (e.g., hydrogen bonding, hydrophobic pockets). For example, substituting the indene core with a conformationally constrained scaffold (e.g., cis-aminoindanol) improved selectivity in aggrecanase inhibitor design .
- Regioselective substitutions : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or optimizing alkyl chain length to modulate steric and electronic effects .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Answer : Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., A375 melanoma vs. Colo205 colon cancer) or readouts (e.g., IC₅₀ vs. tumor stasis thresholds) .
- Solubility/bioavailability : Use pharmacokinetic profiling to assess free drug concentrations versus total plasma levels .
- Target promiscuity : Employ selectivity panels (e.g., kinase profiling) to rule off-target effects .
Methodological Considerations
Q. What analytical workflows are recommended for purity assessment?
- Answer :
- HPLC/GC-MS for quantifying impurities.
- Elemental analysis to confirm empirical formulas.
- Melting point determination (if crystalline) or thermal gravimetric analysis (TGA) for stability profiling.
Q. How can regioselectivity challenges in synthesis be mitigated?
- Answer :
- Solvent-free Friedel-Crafts reactions using acetyl chloride as both reagent and solvent to enhance regioselectivity .
- Protecting groups (e.g., tert-butyloxycarbonyl, BOC) to direct substitutions to specific positions .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
